2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of benzodioxepin, triazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the benzodioxepin ring, the introduction of the triazole group, and the attachment of the thiophene moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: A related compound with similar structural features but lacking the triazole and thiophene groups.
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazole: Similar to the target compound but without the thiophene moiety.
N-[(Thiophen-2-yl)methyl]acetamide: Contains the thiophene and acetamide groups but lacks the benzodioxepin and triazole components.
Uniqueness
The uniqueness of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, offering advantages over simpler analogs in terms of reactivity, binding affinity, and potential therapeutic effects.
Properties
Molecular Formula |
C20H22N4O3S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H22N4O3S2/c1-2-24-19(14-6-7-16-17(11-14)27-9-4-8-26-16)22-23-20(24)29-13-18(25)21-12-15-5-3-10-28-15/h3,5-7,10-11H,2,4,8-9,12-13H2,1H3,(H,21,25) |
InChI Key |
CCXKEZTWMWWAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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